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AFG206: A Comparative Guide to Kinase
Selectivity
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of AFG206 (also

known as AC220 or quizartinib), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with

another prominent FLT3 inhibitor, gilteritinib. The information presented herein is intended to

assist researchers in understanding the on-target and off-target activities of these compounds,

facilitating informed decisions in drug development and experimental design.

Kinase Selectivity Profile: AFG206 vs. Gilteritinib
The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and

potential for off-target side effects. Comprehensive profiling against a broad panel of kinases

provides a detailed fingerprint of a compound's activity. Below is a comparative summary of the

kinase selectivity of AFG206 and gilteritinib, with data compiled from KINOMEscan™ assays.

The KINOMEscan™ platform measures the binding affinity (Kd) of a compound to a large panel

of kinases. A lower Kd value indicates a higher binding affinity.
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Kinase Target
AFG206 (AC220) Kd

(nM)

Gilteritinib %

Inhibition @ 100 nM
Notes

FLT3 1.1 99.5 Primary Target

KIT 2.4 98.5
Structurally related to

FLT3

PDGFRA 2.1 97.5
Off-target with

potential implications

PDGFRB 3.5 96
Off-target with

potential implications

RET 12 85
Off-target with

potential implications

AXL 110 99
Gilteritinib shows

potent AXL inhibition

MER 230 98
Member of the TAM

kinase family with AXL

TYRO3 180 97
Member of the TAM

kinase family with AXL

TRKA 35 95
Neurotrophic tyrosine

kinase receptor

TRKB 48 90
Neurotrophic tyrosine

kinase receptor

TRKC 41 92
Neurotrophic tyrosine

kinase receptor

ALK 1200 94
Anaplastic lymphoma

kinase

LTK 88 96
Leukocyte tyrosine

kinase

Data Interpretation:
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AFG206 (quizartinib) demonstrates high potency and selectivity for FLT3.[1][2] Its primary off-

target activities are against other type III receptor tyrosine kinases such as KIT and PDGF

receptors.[1] Gilteritinib, while also a potent FLT3 inhibitor, exhibits a broader selectivity profile,

with significant activity against the AXL kinase family (AXL, MER, TYRO3) and various

neurotrophic tyrosine kinase receptors (TRKA, TRKB, TRKC).[3][4] The inhibition of AXL by

gilteritinib is noteworthy as AXL has been implicated in resistance to FLT3 inhibition.[5]

Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. Below are

detailed protocols for a widely used biochemical kinase assay and a cell-based assay to

assess kinase inhibitor activity.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by

measuring the amount of ADP produced during the kinase reaction.

Materials:

Kinase of interest

Kinase-specific substrate

AFG206 or other test compounds

ATP

Kinase reaction buffer

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque multi-well plates

Procedure:
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Compound Preparation: Prepare serial dilutions of the test compound (e.g., AFG206) in the

appropriate solvent (typically DMSO) and then dilute further in kinase reaction buffer.

Kinase Reaction Setup:

Add 2.5 µL of 4x test compound dilution to the wells of the assay plate. Include "no

inhibitor" (DMSO vehicle) and "no enzyme" controls.

Prepare a 2x kinase/substrate master mix in kinase reaction buffer.

Add 5 µL of the 2x kinase/substrate master mix to all wells.

Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution to each well.

Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g.,

60 minutes).

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the

kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room

temperature.

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated by the kinase into ATP and provides

luciferase/luciferin to generate a luminescent signal.

Final Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent

signal to stabilize.

Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional

to the amount of ADP produced and, therefore, to the kinase activity.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response

curve.

Cell-Based FLT3 Phosphorylation Assay
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This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a

cellular context.

Materials:

FLT3-expressing cell line (e.g., MV4-11)

Cell culture medium and supplements

Test inhibitor (serially diluted)

Lysis buffer

Phospho-FLT3 specific antibody

Total FLT3 antibody

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

Western blot apparatus or ELISA plates

Detection reagents (e.g., chemiluminescent substrate)

Procedure (Western Blot-based):

Cell Seeding and Treatment: Seed the FLT3-expressing cells in a multi-well plate and allow

them to grow to a suitable confluency. Treat the cells with serial dilutions of the test inhibitor

or vehicle control for a defined period (e.g., 2 hours).

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and

lyse the cells with lysis buffer to extract cellular proteins.

Protein Quantification: Determine the protein concentration of each cell lysate using a

standard protein assay (e.g., BCA assay).

Western Blotting:
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Normalize all samples to the same protein concentration with lysis buffer and Laemmli

sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (pFLT3).

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for pFLT3. To normalize for protein loading, the

membrane can be stripped and re-probed with an antibody for total FLT3. Calculate the

inhibition of FLT3 phosphorylation relative to the vehicle-treated control to determine the

IC50 value.

Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.

Assay Preparation Kinase Reaction Signal Detection

Compound Dilution Dispense Compound

Kinase/Substrate Mix

Add Kinase/Substrate

ATP Solution

Initiate with ATP Incubate Stop Reaction (ADP-Glo Reagent) Generate Signal (Detection Reagent) Read Luminescence Data Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for a biochemical kinase selectivity profiling assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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